molecular formula C25H22ClN5O2S B11417347 N-(4-chlorobenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(4-chlorobenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11417347
M. Wt: 492.0 g/mol
InChI Key: GEZHSQAQYCDFDJ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is fused with various functional groups, including a chlorophenylmethyl group and a benzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The chlorophenylmethyl and benzenesulfonyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out under mild conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific structural features, such as the combination of a triazoloquinazoline core with chlorophenylmethyl and benzenesulfonyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H22ClN5O2S/c1-16(2)18-9-13-20(14-10-18)34(32,33)25-24-28-23(27-15-17-7-11-19(26)12-8-17)21-5-3-4-6-22(21)31(24)30-29-25/h3-14,16H,15H2,1-2H3,(H,27,28)

InChI Key

GEZHSQAQYCDFDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

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